1-Bromododecane

Description

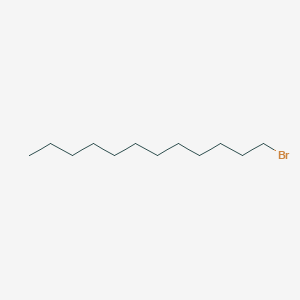

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNBZIONSLZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044395 | |

| Record name | 1-Bromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS] | |

| Record name | Dodecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-15-7 | |

| Record name | 1-Bromododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromododecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90T93TX09D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromododecane: Physical and Chemical Properties for Researchers and Drug Development Professionals

An Introduction to a Versatile Alkylating Agent

1-Bromododecane, also known as lauryl bromide, is a linear alkyl halide with the chemical formula C₁₂H₂₅Br.[1][2] It presents as a colorless to pale yellow liquid at room temperature and is characterized by a long, twelve-carbon chain with a bromine atom at the terminal position.[3][4] This structure imparts a dual nature to the molecule: a significant nonpolar, hydrophobic tail and a reactive polar head, making it a valuable reagent in organic synthesis.[1][5] Its primary utility lies in its role as an alkylating agent, enabling the introduction of the dodecyl group into various molecules to modify their physical and chemical properties, a common strategy to enhance lipophilicity.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows relevant to its application in research and drug development.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthesis and material science. These properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₅Br | [1][2] |

| Molecular Weight | 249.23 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | 1.038 - 1.040 g/mL at 20-25 °C | [1][6] |

| Melting Point | -11 to -9 °C | [1][6] |

| Boiling Point | 276 °C (at 760 mmHg) | [2][7] |

| 134-135 °C (at 6 mmHg) | [1][6] | |

| Refractive Index (n²⁰/D) | 1.458 | [1][6] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [1][3][4] |

| Vapor Density | 8.6 (vs air) | [1][7] |

| Flash Point | >110 °C (>230 °F) | [1][7] |

Chemical Properties and Reactivity

| Property | Description | References |

| Chemical Stability | Stable under normal conditions. It is combustible. | [1][7] |

| Incompatibilities | Incompatible with strong oxidizing agents and strong bases. | [1][7] |

| Reactivity | As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (Sₙ2), where the bromide ion is the leaving group. This makes it an excellent alkylating agent for introducing the dodecyl group. It can also participate in elimination reactions. | [3][4] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, purification, and analysis of this compound. The following sections provide established protocols for these procedures.

Synthesis of this compound from 1-Dodecanol

A common and effective method for the synthesis of this compound is the reaction of 1-dodecanol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[1][2][8]

Materials:

-

1-Dodecanol

-

Hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (dilute)

-

50% Ethanol

-

Calcium chloride (anhydrous)

-

Distillation apparatus

-

Separatory funnel

-

Reaction flask with reflux condenser and stirring mechanism

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, add 1-dodecanol.

-

While cooling and stirring, slowly add concentrated sulfuric acid.

-

After the addition of sulfuric acid, add hydrobromic acid to the mixture.

-

Gradually heat the reaction mixture to 90-95 °C and maintain this temperature with constant stirring for approximately 8 hours to ensure the reaction goes to completion.

-

After the reaction period, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous acid layer.

-

Wash the organic layer (crude this compound) first with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

-

Dry the crude product over anhydrous calcium chloride.

-

Purify the dried this compound by vacuum distillation, collecting the fraction that boils at 134-135 °C at 6 mmHg.[1][9]

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.[10]

Materials:

-

This compound sample

-

Thiele tube filled with high-boiling mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached test tube into the Thiele tube, so that the heat-transfer oil level is above the sample level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[10]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique to assess the purity of volatile and semi-volatile compounds like this compound.

General Protocol Outline:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Instrument Setup:

-

Column: Select a capillary column appropriate for the analysis of alkyl halides (e.g., a non-polar or medium-polarity column like a DB-1 or DB-5).

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

-

Injector: Set the injector temperature high enough to ensure rapid volatilization of the sample without decomposition (e.g., 250 °C).

-

Oven Temperature Program: Implement a temperature program that starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature to ensure good separation of any potential impurities. A typical program might be: start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

-

Data Analysis: The purity of the this compound is determined by the area percentage of its corresponding peak in the resulting chromatogram. The area of the this compound peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100 to give the percent purity.

Logical and Experimental Workflows

The utility of this compound in synthetic chemistry is best illustrated through logical workflows. The following diagrams, created using the DOT language, depict key processes involving this compound.

Applications in Research and Drug Development

This compound serves as a critical starting material and intermediate in the synthesis of a wide range of organic compounds.[1] Its long alkyl chain is particularly useful for imparting hydrophobic properties to molecules.

-

Surfactants and Phase-Transfer Catalysts: A major application of this compound is in the production of quaternary ammonium salts, which are widely used as surfactants, disinfectants, and phase-transfer catalysts.[1] The synthesis involves the nucleophilic displacement of the bromide ion by a tertiary amine.

-

Drug Development and Delivery: In the pharmaceutical sciences, modifying a drug candidate with a lipophilic tail can significantly alter its pharmacokinetic properties, such as membrane permeability and protein binding. This compound is an ideal reagent for this purpose. Furthermore, it is used to functionalize nanoparticles and other drug delivery systems. By attaching dodecyl chains to the surface of a nanocarrier, its interaction with biological membranes can be modulated, potentially enhancing drug uptake into cells.

-

Organic Synthesis: Beyond the applications mentioned, this compound is a versatile reagent in general organic synthesis. It can be used to form Grignard reagents (dodecylmagnesium bromide) for the creation of new carbon-carbon bonds, and it serves as a precursor for a variety of other dodecyl-containing compounds.

References

- 1. This compound | 143-15-7 | Benchchem [benchchem.com]

- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound using potassium bromide-concentrated sulfuric acid method | Semantic Scholar [semanticscholar.org]

- 7. birchbiotech.com [birchbiotech.com]

- 8. Synthesis and use of the n-bromododecane-1,12-diols as conformational probes for general anesthetic target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and application research of 1-Bromododecane_Chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 1-Bromododecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 1-bromododecane, a key long-chain alkylating agent. Understanding its behavior in various organic solvents is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and offers a logical framework for solvent selection.

Core Concepts in this compound Solubility

This compound (C₁₂H₂₅Br) is a colorless to pale yellow liquid characterized by a long, nonpolar dodecyl chain and a polar carbon-bromine bond. This amphipathic nature dictates its solubility, which is largely governed by the "like dissolves like" principle. The bulky, nonpolar alkyl chain dominates its interactions, leading to favorable solubility in nonpolar and weakly polar organic solvents. Conversely, it exhibits very low solubility in highly polar solvents, particularly water.

Qualitative Solubility of this compound

While specific quantitative data is sparse in publicly available literature, the qualitative solubility of this compound in a range of common organic solvents is well-documented. The following table summarizes these observations. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Soluble" indicates that this compound dissolves to a significant extent.

| Solvent Class | Solvent | Qualitative Solubility | Citation |

| Alcohols | Ethanol | Soluble/Miscible | [1][2][3][4][5][6][7][8] |

| Methanol | Soluble | --- | |

| Ethers | Diethyl Ether | Soluble/Miscible | [1][2][3][4][5][6][7][8][9] |

| Tetrahydrofuran (THF) | Soluble | --- | |

| Ketones | Acetone | Soluble | [10] |

| Esters | Ethyl Acetate | Soluble | --- |

| Halogenated Alkanes | Chloroform | Miscible | [1][11] |

| Dichloromethane | Soluble | --- | |

| Aromatic Hydrocarbons | Benzene | Soluble | [12] |

| Toluene | Soluble | --- | |

| Aliphatic Hydrocarbons | Hexane | Soluble | [12] |

| Heptane | Soluble | --- | |

| Polar Aprotic Solvents | Acetonitrile | Partially Miscible (UCST of 69.0 °C) | --- |

| Polar Protic Solvents | Water | Insoluble | [1][3][4][5][6][7] |

UCST: Upper Critical Solution Temperature. Above this temperature, the components are miscible in all proportions.

Quantitative Solubility Determination: Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy, the available equipment, and the nature of the solvent.

Gravimetric Method (Shake-Flask Method)

This is a reliable and widely used method for determining the equilibrium solubility of a liquid in a solvent.[1][2][10][12][13]

Principle: An excess of the solute (this compound) is mixed with the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in a known amount of the saturated solution is then determined by evaporating the solvent and weighing the residual solute.

Detailed Methodology:

-

Preparation: Add an excess of this compound to a series of sealed, temperature-controlled vials containing a known volume or mass of the organic solvent of interest.

-

Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of a distinct this compound phase at the bottom of the vials indicates that a saturated solution has been formed.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. Carefully transfer a known volume or mass of the supernatant (the saturated solvent phase) to a pre-weighed, clean, and dry container. This transfer should be done without disturbing the undissolved this compound. Centrifugation can be employed to facilitate a cleaner separation.

-

Solvent Evaporation: Remove the solvent from the transferred saturated solution under reduced pressure using a rotary evaporator or by gentle heating in a fume hood. Ensure that the temperature is kept low enough to prevent any loss of the less volatile this compound.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the container with the this compound residue to a constant weight in a vacuum oven at a mild temperature.

-

Calculation: The solubility is calculated as the mass of the residual this compound per volume or mass of the solvent used.

Spectroscopic Method

This method is suitable for determining the solubility of compounds that have a chromophore, which this compound does not in the UV-Vis range. However, this method can be adapted using techniques like Gas Chromatography (GC) for quantification.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the saturated solution is then determined by a suitable spectroscopic or chromatographic technique by comparing the signal to a calibration curve prepared with standard solutions of known concentrations.

Detailed Methodology (using Gas Chromatography):

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

GC Method Development: Develop a suitable Gas Chromatography (GC) method with a Flame Ionization Detector (FID) to accurately quantify this compound. This involves optimizing parameters such as the column type, temperature program, and injection volume.

-

Equilibration and Sampling: Prepare saturated solutions of this compound in the desired organic solvents as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: After equilibration and phase separation, carefully take an aliquot of the supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the linear range of the standard curve.

-

Analysis: Inject the diluted samples into the GC-FID system and record the peak areas.

-

Quantification: Determine the concentration of this compound in the diluted samples by comparing their peak areas to the standard curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound is a critical step. The following diagram illustrates a logical workflow for this process, taking into account the required solubility and other practical considerations.

Caption: Logical workflow for selecting an optimal solvent for this compound.

This guide provides a foundational understanding of this compound's solubility and equips researchers with the necessary protocols to determine quantitative data tailored to their specific needs. The provided workflow offers a systematic approach to solvent selection, ensuring both efficacy and safety in experimental and developmental processes.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound | 143-15-7 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound purum, = 95.0 GC 143-15-7 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 143-15-7 [chemicalbook.com]

- 8. CAS 143-15-7: this compound | CymitQuimica [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. 1-Bromodecane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. benchchem.com [benchchem.com]

1-Bromododecane: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Reference for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety, handling, and toxicological information for 1-Bromododecane (CAS No. 143-15-7), a common reagent in organic synthesis. The information is compiled from various safety data sheets and regulatory guidelines to ensure a comprehensive understanding for laboratory personnel.

Chemical and Physical Properties

This compound, also known as lauryl bromide, is a colorless to pale yellow liquid.[1] It is characterized by a faint odor and is insoluble in water but soluble in organic solvents like ethanol and ether.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₅Br | [3] |

| Molecular Weight | 249.23 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Odor | Odorless to weak | [3][4] |

| Melting Point | -11 to -9 °C (12.2 to 15.8 °F) | [3] |

| Boiling Point | 134 - 135 °C (273.2 - 275 °F) at 6 mmHg | [3][5] |

| Flash Point | 110 °C (230 °F) | [3][6] |

| Density | 1.030 g/cm³ | [3] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation, as well as aspiration toxicity.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [4] |

| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways | [4] |

Pictograms:

Toxicology Information

Acute exposure to this compound can cause irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure may lead to more severe health effects.[1]

Table 3: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Source(s) |

| Oral | Rat | LD50 > 2000 mg/kg | [3] |

Experimental Protocols for Toxicological Assessment

The toxicological data for this compound are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are designed to ensure the quality and consistency of data.

Acute Oral Toxicity (Following OECD Guideline 423 - Acute Toxic Class Method): This method involves a stepwise procedure with the use of a small number of animals per step.[2] Typically, three animals of a single sex (usually females) are used for each step.[2] The substance is administered orally at one of the defined dose levels.[2] The presence or absence of mortality in the animals dosed at one step determines the next dose level.[2] Animals are fasted before administration of the substance.[2] Following dosing, animals are observed for mortality, clinical signs, and body weight changes over a 14-day period.[2] A post-mortem examination is conducted on all animals at the end of the observation period.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404): This test evaluates the potential of a substance to cause skin irritation or corrosion.[4][7] A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin of an albino rabbit.[8] The treated area is covered with a semi-occlusive patch for a 4-hour exposure period.[7] After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).[1] The severity of the skin reactions is scored to determine the irritation potential.[1]

Acute Eye Irritation/Corrosion (Following OECD Guideline 405): This guideline assesses the potential of a substance to cause eye irritation or damage.[3][9] A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[9] The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9] The severity of the reactions is scored to classify the substance's eye irritation potential.[10] To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[3]

Safety and Handling

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3][11]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.[11]

Handling:

-

Avoid contact with skin and eyes.[11]

-

Avoid inhalation of vapor or mist.[11]

-

Handle in a well-ventilated area.[11]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

First Aid Measures

In case of exposure, immediate action is necessary.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Get medical attention if irritation develops and persists. | [3][11] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Get medical attention. | [3] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Personal Precautions: Ensure adequate ventilation.[11] Evacuate personnel to safe areas.[11] Wear appropriate personal protective equipment.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[12] Do not let the product enter drains.[12]

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite).[13] Collect the absorbed material and place it in a suitable, closed container for disposal.[12]

Visualized Workflows and Relationships

GHS Hazard Communication

Caption: GHS hazard communication for this compound.

First Aid Response Protocol

Caption: First aid procedures for this compound exposure.

Chemical Spill Cleanup Workflow

Caption: General workflow for cleaning up a chemical spill.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. episkin.com [episkin.com]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. Test No. 405: Acute Eye Irritation/Corrosion - OECD - Google Books [books.google.com]

- 12. oecd.org [oecd.org]

- 13. enhs.uark.edu [enhs.uark.edu]

An In-depth Technical Guide to the Reactivity of 1-Bromododecane as a Primary Alkyl Halide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromododecane (C₁₂H₂₅Br), a linear primary alkyl halide, is a versatile reagent in organic synthesis, valued for its role as an alkylating agent to introduce the twelve-carbon dodecyl chain into a variety of molecular scaffolds. This lipophilic moiety is of significant interest in drug development and material science for modifying the physicochemical properties of molecules, such as solubility, membrane permeability, and self-assembly characteristics.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in nucleophilic substitution and elimination reactions, as well as its application in the formation of organometallic reagents. Detailed experimental protocols, quantitative reactivity data, and mechanistic visualizations are presented to serve as a practical resource for laboratory researchers.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint odor characteristic of alkyl halides.[3] It is hydrophobic and insoluble in water but exhibits good solubility in a wide range of organic solvents, including ethanol, ether, and chloroform.[3]

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₅Br | [4] |

| Molecular Weight | 249.23 g/mol | [4] |

| Melting Point | -11 to -9 °C | [5] |

| Boiling Point | 134-135 °C at 6 mmHg | [5] |

| Density | 1.038 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.458 | [5] |

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br). The other methylene groups in the long alkyl chain appear as a complex multiplet between 1.2 and 1.9 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum shows a signal for the carbon attached to bromine (-CH₂Br) at approximately 33-34 ppm. The other carbon signals of the dodecyl chain are observed in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-Br stretching absorption in the range of 640-660 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns involve the loss of the bromine radical and cleavage of the alkyl chain.

Core Reactivity: Nucleophilic Substitution and Elimination Reactions

As a primary alkyl halide, the reactivity of this compound is dominated by the Sₙ2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways. The preferred reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Logical Relationship of Competing Substitution and Elimination Pathways

Caption: Competing Sₙ2 and E2 pathways for this compound.

Sₙ2 Reactions

The Sₙ2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry (though not relevant for the achiral this compound). This pathway is favored for primary alkyl halides due to minimal steric hindrance.[6]

Caption: The concerted Sₙ2 mechanism.

-

Nucleophile: Stronger nucleophiles lead to faster Sₙ2 reaction rates.

-

Solvent: Polar aprotic solvents such as acetone, DMSO, and DMF are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.

-

Leaving Group: Bromine is a good leaving group, making this compound sufficiently reactive for a wide range of Sₙ2 transformations. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl > R-F.

| Nucleophile (Nu⁻) | Solvent | Relative Rate | Product |

| I⁻ | Acetone | Fast | 1-Iodododecane |

| CN⁻ | DMSO | Fast | 1-Cyanododecane (Tridecanenitrile) |

| N₃⁻ | DMSO/DMF | Fast | 1-Azidododecane |

| RS⁻ (Thiolate) | Ethanol | Fast | Dodecyl Alkyl Sulfide |

| RO⁻ (Alkoxide) | Alcohol/THF | Moderate | Dodecyl Alkyl Ether |

| PhO⁻ (Phenoxide) | DMF | Moderate | Dodecyl Phenyl Ether |

| OH⁻ | H₂O/Ethanol | Slow | 1-Dodecanol |

| H₂O | Water | Very Slow | 1-Dodecanol |

Note: Relative rates are generalized for primary alkyl bromides and are intended for comparative purposes.

This protocol describes the synthesis of 1-azidododecane via an Sₙ2 reaction of this compound with sodium azide, a reaction known to proceed in high yield.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in DMF or DMSO.

-

Add sodium azide (1.2-1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 1-azidododecane.

-

The product can be further purified by vacuum distillation if necessary.

Expected Yield: >90%

E2 Reactions

The E2 reaction is a concerted, one-step elimination process in which a strong base removes a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the bromide ion. This pathway becomes competitive with Sₙ2, particularly at higher temperatures and with sterically hindered, strong bases.

Caption: The concerted E2 mechanism.

For a primary alkyl halide like this compound, substitution is generally favored. However, elimination can be promoted by using a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK). The bulkiness of the base makes it a poor nucleophile, disfavoring the Sₙ2 pathway, while its strong basicity facilitates proton abstraction for the E2 reaction.[7]

The ratio of elimination to substitution is highly dependent on the base and solvent system. The following data is derived from the study by Aksnes and Stensland on the reaction of 1-bromodecane (a close analog of this compound) with various potassium alkoxides in an 83.7 mol % DMSO/alcohol mixture at 20°C.

| Base | kₑ (x 10⁵ L mol⁻¹ s⁻¹) | kₛ (x 10⁵ L mol⁻¹ s⁻¹) | % Elimination (E2) |

| CH₃O⁻ | 1.8 | 18.2 | 9% |

| C₂H₅O⁻ | 5.8 | 34.2 | 14% |

| (CH₃)₂CHO⁻ | 16.2 | 43.8 | 27% |

| (CH₃)₃CO⁻ | 110 | 100 | 52% |

This data clearly illustrates that as the steric bulk of the alkoxide base increases, the percentage of the elimination product (1-decene) also increases.

This protocol outlines the general procedure for the E2 elimination of a primary alkyl bromide to form an alkene.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol or Tetrahydrofuran (THF)

-

Deionized water

-

Pentane or hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5-2.0 equivalents) in anhydrous tert-butanol or THF.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and quench by the careful addition of water.

-

Transfer the mixture to a separatory funnel and extract with pentane or hexane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporator (the product, 1-dodecene, is volatile).

-

The product can be purified by fractional distillation.

Expected Product Distribution: The major product will be 1-dodecene, with a smaller amount of the Sₙ2 substitution product, tert-butyl dodecyl ether.

Applications in Organometallic Chemistry: Grignard Reagent Formation

This compound is a suitable precursor for the formation of the corresponding Grignard reagent, dodecylmagnesium bromide (C₁₂H₂₅MgBr). This organometallic compound is a powerful nucleophile and a strong base, widely used for the formation of carbon-carbon bonds.

Grignard Reagent Formation Workflow

Caption: Workflow for the formation and use of dodecylmagnesium bromide.

Experimental Protocol: Preparation of Dodecylmagnesium Bromide

This protocol describes the preparation of dodecylmagnesium bromide and its subsequent reaction with an electrophile. Strict anhydrous conditions are essential for the success of this reaction.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., benzaldehyde, acetone, or dry ice)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

All glassware must be oven- or flame-dried before use.

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings (1.2 equivalents) in a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

Dissolve this compound (1.0 equivalent) in anhydrous ether in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, bubbling, and the formation of a cloudy solution. Gentle warming may be required to start the reaction.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

-

-

Reaction with an Electrophile (Example: reaction with an aldehyde):

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the aldehyde (1.0 equivalent) in anhydrous ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude alcohol product.

-

Purify the product by column chromatography or distillation.

-

Expected Yield: Yields can vary depending on the purity of the reagents and the strictness of anhydrous conditions but are typically in the range of 60-85%.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. This compound is an excellent substrate for this reaction.[1][8]

Williamson Ether Synthesis Experimental Workflow

Caption: Experimental workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of Dodecyl Phenyl Ether

This protocol details the synthesis of dodecyl phenyl ether from phenol and this compound.

Materials:

-

Phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium hydroxide (NaOH)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation:

-

In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous DMF.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases. This indicates the formation of sodium phenoxide. (Alternatively, a strong aqueous base like NaOH can be used with a phase-transfer catalyst).

-

-

Ether Synthesis:

-

Add this compound (1.0-1.1 equivalents) to the sodium phenoxide solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

-

Work-up:

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with aqueous NaOH solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation.

-

Expected Yield: 70-90%

Conclusion

This compound is a highly valuable primary alkyl halide in organic synthesis. Its reactivity is primarily governed by Sₙ2 and E2 mechanisms, the outcomes of which can be effectively controlled by the judicious choice of nucleophile/base, solvent, and temperature. Furthermore, its utility extends to the formation of Grignard reagents, opening up a vast array of possibilities for carbon-carbon bond formation. The detailed protocols and reactivity data provided in this guide serve as a practical tool for researchers to effectively utilize this compound in the synthesis of novel molecules for applications in drug discovery, materials science, and beyond.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 1-溴十二烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 143-15-7 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-bromooctadecane and potassium tert-butoxide can both undergo eliminatio.. [askfilo.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

A Technical Guide to High-Purity 1-Bromododecane for Researchers and Drug Development Professionals

An in-depth guide to sourcing, analysis, and application of high-purity 1-bromododecane in scientific research and pharmaceutical development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity this compound. It covers reputable commercial suppliers, detailed analytical protocols for purity verification, and specific applications in organic synthesis and drug discovery, with a focus on its role as a key alkylating agent.

Commercial Suppliers of High-Purity this compound

The selection of a suitable supplier for this compound is critical for ensuring the reliability and reproducibility of experimental results. High-purity grades are essential for applications in pharmaceutical synthesis where impurities can lead to unwanted side reactions and impact the safety and efficacy of the final product. Key selection criteria include purity, available grades, and the supplier's quality management system. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Purity Specification(s) | Available Grades | Noteworthy Information |

| Sigma-Aldrich (Merck) | ≥95.0% (GC), 97% (GC) | purum, for synthesis | Offers a range of purities suitable for various research and development applications.[1] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | for synthesis | Provides high-purity grade with detailed specifications available.[2] |

| MedChemExpress | 98.44% | for research use only | Specializes in supplying compounds for life science research.[3] |

| Alfa Aesar (Thermo Fisher Scientific) | 97%, 98% | for synthesis | A well-established supplier with a broad range of chemical products. |

| ChemScene | 99.69% (GC) | for research use only | Provides a Certificate of Analysis with detailed purity information. |

| Santa Cruz Biotechnology | Not specified, but offers deuterated version (d25) | for research use only | Known for a wide range of biochemicals for research.[4] |

| Scimplify | Not specified | Not specified | A manufacturer and distributor of this compound.[5] |

| Cenmed Enterprises | 98% | Not specified | Offers bulk quantities of this compound.[6] |

| ChemicalBook | 98%, 99%, 99.99% | Not specified | An online platform that connects buyers with various chemical manufacturers.[7] |

Analytical Protocols for Purity Determination

Ensuring the purity of this compound is paramount for its application in sensitive research and drug development processes. The most common and reliable methods for purity assessment are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a robust technique for separating and quantifying the components of a volatile sample. For this compound, a non-polar capillary column is typically used with a Flame Ionization Detector (FID) for accurate quantification.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1-2 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

Purity and Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample into an NMR tube.

-

Accurately weigh and add a known amount of the internal standard to the same NMR tube.

-

Add the deuterated solvent to dissolve the sample and standard completely.

-

-

¹H NMR Parameters:

-

Acquisition of a standard proton spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

-

-

Data Analysis:

-

Integrate the characteristic signals of this compound (e.g., the triplet at ~3.4 ppm corresponding to the -CH₂Br protons) and the signal of the internal standard.

-

The purity of the this compound sample can be calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_std = Purity of the internal standard

-

-

Applications in Research and Drug Development

High-purity this compound is a versatile alkylating agent primarily used to introduce the dodecyl (C₁₂) lipophilic chain into various molecules. This modification is often crucial for enhancing the biological activity and pharmacokinetic properties of drug candidates.

Synthesis of Quaternary Ammonium Compounds (QACs)

A major application of this compound is in the synthesis of quaternary ammonium compounds, which are widely used as antiseptics, disinfectants, and surfactants. The long dodecyl chain imparts surfactant properties and enhances the antimicrobial activity of these compounds.

A notable example is the synthesis of Domiphen Bromide , an antiseptic used in mouthwashes and lozenges. The synthesis involves the quaternization of dimethyldodecylamine with 2-phenoxyethanol, where this compound is a precursor for the dimethyldodecylamine intermediate.

Increasing Lipophilicity of Drug Molecules

In drug development, modifying the lipophilicity of a lead compound is a common strategy to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The dodecyl group can be introduced by nucleophilic substitution of the bromide in this compound by a suitable functional group (e.g., amine, alcohol, or thiol) on the drug molecule. This can enhance the molecule's ability to cross cell membranes and interact with lipophilic targets.

Synthesis of Probes for Anesthetic Target Sites

This compound has been used in the synthesis of n-bromododecane-1,12-diols, which have been investigated as potent general anesthetics. These molecules serve as conformational probes to study the shape and nature of apolar binding sites in the central nervous system.

Safe Handling, Storage, and Disposal

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator with an organic vapor cartridge may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Visualizations

Workflow for Supplier Selection

Caption: A logical workflow for the selection of a high-purity this compound supplier.

Analytical Workflow for Purity Verification

Caption: A typical analytical workflow for the purity verification of this compound.

Synthesis of Domiphen Bromide Intermediate

Caption: A simplified reaction scheme for the synthesis of a key intermediate for Domiphen Bromide.

References

Methodological & Application

Application Notes and Protocols: 1-Bromododecane in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of 1-bromododecane as an alkylating agent in this reaction. The incorporation of a dodecyl chain can significantly alter the physicochemical properties of a molecule, enhancing its lipophilicity. This is of particular interest in drug development, where modifying a drug candidate's lipophilicity can improve its membrane permeability, formulation characteristics, and overall pharmacokinetic profile. Dodecyl ethers, for instance, have been investigated as penetration enhancers in transdermal drug delivery systems.[1]

This document provides detailed protocols for the Williamson ether synthesis using this compound, presents quantitative data on reaction yields with various alcohols, and describes an experimental workflow for evaluating the application of dodecyl ethers in enhancing skin permeation.

Reaction Mechanism and General Principles

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[2][3][4] The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide ion, which then attacks the primary alkyl halide, in this case, this compound. The reaction proceeds via a backside attack, leading to the formation of an ether and a salt byproduct.[3][4]

Key Considerations for a Successful Synthesis:

-

Base Selection: A strong base is required to deprotonate the alcohol. Common bases include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][4]

-

Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often used as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[3]

-

Reaction Temperature: The reaction is typically conducted at elevated temperatures, generally between 50-100 °C, to ensure a reasonable reaction rate.[3]

-

Phase Transfer Catalysis (PTC): For reactions involving a solid or aqueous base and an organic solvent, a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be employed to facilitate the transfer of the alkoxide ion into the organic phase, thereby increasing the reaction rate and yield.[3]

Data Presentation: Synthesis of Dodecyl Ethers

The following table summarizes the synthesis of various dodecyl ethers using this compound under different reaction conditions, highlighting the versatility and efficiency of the Williamson ether synthesis.

| Alcohol/Phenol | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | DMF | - | 90 | 10 | 84 | |

| 2-Naphthol | NaOH | Ethanol | - | Reflux (78) | 1 | ~70-80 | [1] |

| 1,10-Decanediol | NaOH | Toluene | Tetrabutylammonium iodide | 110 | 12 | 43.2 | [5] |

| Branched Dodecyl Phenol | KOH | - | - | 175 | - | 95.9 | [6][7][8] |

| Octanol | NaOH | - | Tetrabutylammonium bromide | - | - | 92.0 | [9] |

| Octadecanol | NaOH | - | Tetrabutylammonium bromide | - | - | 91.7 | [9] |

Note: Yields are dependent on the specific reaction scale and purification methods. [1] General procedure, typical yield range. [5] Synthesis of 10-dodecanoxy-1-decanol. [9] Improved phase-transfer catalysis method without organic solvents.

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis of an Alkyl Dodecyl Ether

This protocol describes a general procedure for the synthesis of an alkyl dodecyl ether from an alcohol and this compound using sodium hydride as the base.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DMF.

-

Cool the solution in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Slowly add this compound to the reaction mixture via syringe.

-

Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the pure dodecyl ether.

Protocol 2: Phase Transfer Catalyzed Synthesis of a Dodecyl Phenyl Ether

This protocol outlines the synthesis of a dodecyl phenyl ether from a phenol and this compound using potassium carbonate as the base and a phase transfer catalyst.

Materials:

-

Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Tetrabutylammonium bromide (TBAB, 0.1 eq)

-

Acetonitrile or Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add the phenol, this compound, potassium carbonate, tetrabutylammonium bromide, and the solvent.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid salts and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography or distillation.

Mandatory Visualizations

Logical Relationship: Williamson Ether Synthesis

Caption: General workflow of the Williamson ether synthesis.

Experimental Workflow: In Vitro Skin Permeation Study

Caption: Workflow for an in vitro skin permeation study.

Signaling Pathway: Mechanism of Dodecyl Ether as a Penetration Enhancer

Caption: Mechanism of skin penetration enhancement by dodecyl ethers.

Conclusion

This compound is a valuable reagent in the Williamson ether synthesis for the introduction of a dodecyl chain into a variety of molecules. The resulting dodecyl ethers have significant potential in pharmaceutical applications, particularly in the development of transdermal drug delivery systems. The protocols provided herein offer robust methods for the synthesis of these compounds, and the experimental workflow for skin permeation studies allows for the effective evaluation of their performance as penetration enhancers. The versatility of the Williamson ether synthesis, coupled with the beneficial properties imparted by the dodecyl group, makes this a powerful tool for researchers in drug development.

References

- 1. alterlab.co.id [alterlab.co.id]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Skin Permeation Test (Franz Cell Technique) | Nawah Scientific [nawah-scientific.com]

Application Notes and Protocols for the Formation of Dodecylmagnesium Bromide from 1-Bromododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the Grignard reagent, dodecylmagnesium bromide, from 1-bromododecane. Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. The introduction of a long alkyl chain, such as the dodecyl group, can significantly modify the lipophilicity and pharmacokinetic profile of drug candidates. This protocol offers a detailed, step-by-step methodology for the preparation of dodecylmagnesium bromide, along with key applications in organic synthesis and drug development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with a wide range of electrophiles.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[2] Dodecylmagnesium bromide, derived from this compound, is a valuable reagent for introducing a twelve-carbon alkyl chain into a target molecule. This modification is particularly relevant in drug development, where increasing the lipophilicity of a compound can enhance its membrane permeability and oral bioavailability.

Applications in Organic Synthesis and Drug Development

The primary application of dodecylmagnesium bromide lies in its ability to act as a potent nucleophile, reacting with various electrophiles to form new carbon-carbon bonds.[3]

Key Applications Include:

-

Synthesis of Long-Chain Alcohols, Ketones, and Carboxylic Acids: Reaction with aldehydes, ketones, esters, and carbon dioxide yields the corresponding long-chain alcohols, ketones, and carboxylic acids, which are valuable intermediates in the synthesis of complex organic molecules.[3][4]

-

Synthesis of Organosilanes and Phosphorus Compounds: Dodecylmagnesium bromide is utilized in the preparation of specialized chemicals such as long-chain alkyl silanes and phosphorus-containing compounds with applications as extractants or ligands.

-

Modification of Bioactive Molecules: In drug development, the introduction of a long alkyl chain can modulate the physicochemical properties of a molecule. Increased lipophilicity can lead to:

-

Enhanced absorption and distribution.

-

Improved binding to hydrophobic pockets of target proteins.

-

Alteration of metabolic pathways.

-

For instance, the incorporation of long alkyl chains can be a strategy in the design of enzyme inhibitors or receptor ligands where hydrophobic interactions are crucial for binding affinity.

Experimental Protocol: Synthesis of Dodecylmagnesium Bromide

This protocol details the laboratory-scale preparation of dodecylmagnesium bromide from this compound. The reaction is highly sensitive to moisture and oxygen; therefore, all procedures must be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[4]

Materials and Reagents:

-

This compound (C₁₂H₂₅Br)

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane (initiator)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, gas inlet/outlet)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine color or the evolution of gas indicates activation.

-

Initiation of Reaction: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming, and its start is indicated by the disappearance of the initiator's color and the appearance of a cloudy, grayish solution.

-

Formation of Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

-

Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., using a water bath at 30-40°C) for an additional 1-2 hours to ensure complete reaction.[4] The resulting grayish solution is the dodecylmagnesium bromide reagent and should be used immediately for subsequent reactions.

Quantitative Data Summary:

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | |

| Magnesium Turnings | 1.1 - 1.5 equivalents | A slight excess of magnesium is used to ensure complete conversion of the alkyl halide. |

| Solvent | ||

| Anhydrous Diethyl Ether or THF | Sufficient to achieve a desired concentration (e.g., 0.5 - 1.0 M) | The solvent must be strictly anhydrous to prevent quenching of the Grignard reagent.[4] |

| Reaction Conditions | ||

| Initiation Temperature | Room temperature to gentle warming | A small amount of heat may be required to start the reaction. |

| Reaction Temperature | Gentle reflux (approx. 35°C for diethyl ether) | The reaction is exothermic; the rate of addition controls the temperature. |

| Reaction Time | 1 - 3 hours | Includes dropwise addition and subsequent stirring. |

| Yield | ||

| Expected Yield | 80 - 95% | Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions. |

Logical Workflow for Grignard Reagent Formation

Caption: Experimental workflow for the synthesis of dodecylmagnesium bromide.

Safety Precautions

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn. Ensure that all glassware is completely dry to prevent uncontrolled reactions.

This detailed guide provides the necessary information for the successful synthesis and application of dodecylmagnesium bromide. By following these protocols and safety guidelines, researchers can effectively utilize this versatile reagent in their synthetic endeavors.

References

Synthesis of Quaternary Ammonium Salts Using 1-Bromododecane: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quaternary ammonium salts (QAS) utilizing 1-bromododecane as a key reagent. These compounds are of significant interest in drug development due to their broad-spectrum antimicrobial and potential anticancer activities.

Introduction

Quaternary ammonium salts are a class of organic compounds with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups, and X⁻ is a halide or other anion. The presence of a long alkyl chain, such as the dodecyl group derived from this compound, imparts amphiphilic properties to these molecules. This structural feature is crucial for their biological activity, which primarily involves the disruption of cell membranes.[1][2] The synthesis of QAS from this compound is typically achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) reaction between a tertiary amine and an alkyl halide.[3]

Applications in Drug Development

Antimicrobial Activity

QAS containing a dodecyl chain exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses.[4] Their primary mechanism of action involves the electrostatic interaction of the cationic nitrogen head with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction leads to the insertion of the hydrophobic dodecyl tail into the lipid bilayer, causing membrane disorganization, leakage of intracellular components, and ultimately cell death.[1]

Anticancer Activity